(3-Aminocyclobutyl)methanol hydrochloride

Description

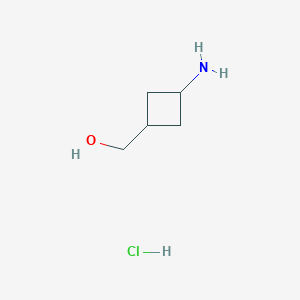

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(3-aminocyclobutyl)methanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-5-1-4(2-5)3-7;/h4-5,7H,1-3,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVZDZFNCCGDGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50599994 | |

| Record name | (3-Aminocyclobutyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142733-65-1, 130369-06-1, 1284250-10-7 | |

| Record name | (3-Aminocyclobutyl)methanol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50599994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminocyclobutanemethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | rac-[(1r,3r)-3-aminocyclobutyl]methanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-3-Aminocyclobutanemethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3-Aminocyclobutyl)methanol hydrochloride CAS number

An In-depth Technical Guide to (3-Aminocyclobutyl)methanol Hydrochloride: A Key Building Block for Modern Drug Discovery

Executive Summary: this compound is a bifunctional organic compound featuring a strained cyclobutane core, a primary amine, and a primary alcohol. This unique structural combination makes it a highly valuable and versatile building block in medicinal chemistry and drug development. The cyclobutane scaffold offers a desirable alternative to more common ring systems, providing conformational rigidity and metabolic stability, which can lead to improved pharmacokinetic and pharmacodynamic profiles in drug candidates. This guide provides a comprehensive overview of its chemical properties, representative synthetic strategies, applications in research, and essential safety protocols, tailored for researchers, chemists, and drug development professionals.

Introduction to a Versatile Scaffolding Agent

In the landscape of modern medicinal chemistry, the quest for novel molecular scaffolds that impart favorable drug-like properties is perpetual. This compound has emerged as a significant building block, primarily due to its rigid, three-dimensional cyclobutane core. Unlike more flexible aliphatic chains or ubiquitous aromatic rings, the cyclobutane moiety constrains the spatial orientation of its appended functional groups—a primary amine and a hydroxymethyl group. This conformational restriction can enhance binding affinity and selectivity for biological targets.

The compound is supplied as a hydrochloride salt, which protonates the basic amino group. This strategic choice significantly improves the compound's stability, crystallinity, and solubility in polar solvents, simplifying its handling, storage, and use in downstream synthetic transformations and biological assays[1].

Physicochemical and Structural Properties

A thorough understanding of the compound's fundamental properties is critical for its effective application in experimental design. The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1284250-10-7; 130369-06-1 (synonym) | [2][3][4] |

| Molecular Formula | C₅H₁₂ClNO | [2][3][5] |

| Molecular Weight | 137.61 g/mol | [2][5] |

| Exact Mass | 137.0607417 Da | [2] |

| Heavy Atom Count | 8 | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 2 | [2] |

| Rotatable Bond Count | 1 | [2] |

| Complexity | 59.1 | [2] |

The presence of both a hydrogen bond donor (amine and hydroxyl) and acceptor (amine and hydroxyl oxygen) within a compact framework allows for diverse, multi-point interactions with protein targets. The single rotatable bond (C-C bond of the hydroxymethyl group) contributes to its conformational rigidity.

Synthesis and Manufacturing Insights

The synthesis of substituted cyclobutanes like (3-Aminocyclobutyl)methanol can be challenging due to the inherent ring strain. While specific, scaled-up industrial processes for this exact molecule are proprietary, a general and logical synthetic workflow can be constructed based on established organic chemistry principles and analogous syntheses[1][6]. The goal is to build the cyclobutane core and then install the required functional groups with appropriate stereochemical control.

Representative Synthetic Workflow

A plausible multi-step synthesis involves the formation of a cyclobutane precursor, followed by functional group interconversion and final salt formation.

Caption: Role of the Scaffold in a Drug Discovery Cascade.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is paramount for ensuring personnel safety. The compound is classified with several hazards based on available safety data sheets for it and its isomers.[5][7][8]

GHS Hazard Identification:

-

Eye Irritation (H319): Causes serious eye irritation.[5][7][8]

-

Specific Target Organ Toxicity — Single Exposure (H335): May cause respiratory irritation.[5][7][8]

Recommended Safety and Handling Protocols

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[9][10]

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or powder.[9][10][11]

-

Handling: Avoid direct contact with skin and eyes.[9] Minimize dust generation during transfer.[10] After handling, wash hands thoroughly with soap and water.[11] Do not eat, drink, or smoke in the work area.[9][11]

-

First Aid Measures:

-

If Swallowed: Rinse mouth and immediately call a poison center or doctor. Do not induce vomiting.[9][12]

-

If on Skin: Remove contaminated clothing and wash the affected area with plenty of soap and water.[9][12]

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing.[9][10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[9][10]

-

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][10]

-

Keep away from incompatible materials such as strong oxidizing agents.[9]

-

The recommended storage temperature is often between 2-8°C to ensure long-term stability.[5]

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool for innovation in pharmaceutical research. Its unique combination of a rigid cyclobutane core, strategically placed functional groups for synthetic elaboration, and favorable physicochemical properties as a hydrochloride salt makes it an attractive starting point for the development of next-generation therapeutics. As chemists continue to explore novel chemical space, the utility of such constrained, non-aromatic scaffolds is poised to grow, further cementing the importance of this compound in the drug discovery toolkit.

References

- This compound. LookChem. [Link]

- (3-Aminocyclopentyl)methanol hydrochloride | C6H14ClNO | CID 85684929.

- Methanol Safety Data Sheet.

- (1-Aminocyclobutyl)methanol hydrochloride | C5H12ClNO | CID 71529201.

- (3-aminocyclobutyl)methanol (C5H11NO). PubChemLite. [Link]

- Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

- What is the alternate process for preparing ester hydrochloride?.

Sources

- 1. (3-Aminocyclopentyl)methanol hydrochloride (2138162-83-9) for sale [vulcanchem.com]

- 2. This compound|lookchem [lookchem.com]

- 3. This compound [allbiopharm.com]

- 4. 130369-06-1|this compound|BLD Pharm [bldpharm.com]

- 5. achmem.com [achmem.com]

- 6. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride - Google Patents [patents.google.com]

- 7. (1-Aminocyclobutyl)methanol hydrochloride (1392213-15-8) for sale [vulcanchem.com]

- 8. (3-Aminocyclopentyl)methanol hydrochloride | C6H14ClNO | CID 85684929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. synquestlabs.com [synquestlabs.com]

- 10. aksci.com [aksci.com]

- 11. methanex.com [methanex.com]

- 12. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to (3-Aminocyclobutyl)methanol Hydrochloride: Properties, Synthesis, and Applications

Abstract

(3-Aminocyclobutyl)methanol hydrochloride is a bifunctional organic compound of significant interest to the pharmaceutical and chemical research sectors. Featuring a strained cyclobutane core functionalized with a primary amine and a primary alcohol, it serves as a versatile building block for the synthesis of complex molecules and novel chemical entities.[1][2] Its hydrochloride salt form enhances stability and aqueous solubility, making it a practical intermediate for drug discovery pipelines. This guide provides a comprehensive overview of its chemical properties, stereochemical considerations, general synthetic strategies, analytical characterization, and critical safety protocols, tailored for researchers, scientists, and drug development professionals.

Core Molecular Structure and Stereochemistry

This compound possesses a unique and valuable architecture. The four-membered cyclobutane ring imparts a degree of conformational rigidity and a distinct three-dimensional vector for its functional groups compared to more flexible acyclic or larger carbocyclic scaffolds. This structural feature can be pivotal for achieving specific binding interactions with biological targets.

The compound exists as two primary geometric isomers: cis and trans, depending on the relative orientation of the amino and hydroxymethyl groups on the cyclobutane ring. This stereoisomerism is a critical consideration, as each isomer can exhibit different physicochemical properties and biological activities. The hydrochloride salt is formed by the protonation of the basic amino group, which improves the compound's crystallinity, stability, and handling characteristics.

Caption: Chemical structures of cis- and trans-(3-Aminocyclobutyl)methanol hydrochloride.

Physicochemical and Computational Properties

The utility of a chemical building block is fundamentally defined by its physical and chemical properties. This compound is a solid at room temperature, and its salt form confers high solubility in polar solvents.[3][4]

Core Properties

The following table summarizes the key physicochemical properties of this compound. Note that different CAS numbers may be assigned to the mixture of isomers or to specific stereoisomers.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClNO | [3][5][6] |

| Molecular Weight | 137.61 g/mol | [3][5] |

| Appearance | Solid | [3] |

| Boiling Point | 217.2°C at 760 mmHg | [7] |

| Flash Point | 85.2°C | [7] |

| CAS Number (General) | 130369-06-1 | [6][8] |

| CAS Number (cis-isomer) | 142733-65-1 | [3][9] |

| CAS Number (trans-isomer) | 1284250-10-7 | [5][10] |

Computational Descriptors

Computational properties are essential in modern drug design for predicting a compound's behavior and suitability as a drug candidate fragment. These descriptors help assess properties related to absorption, distribution, metabolism, and excretion (ADME).

| Descriptor | Value | Source(s) |

| Hydrogen Bond Donors | 3 | [5] |

| Hydrogen Bond Acceptors | 2 | [5] |

| Rotatable Bond Count | 1 | [5] |

| Topological Polar Surface Area | 46.3 Ų | [11] |

| Complexity | 59.1 | [5] |

-

Expertise Insight: The low rotatable bond count (1) is a direct consequence of the rigid cyclobutane core. This rigidity is often desirable in drug design as it reduces the entropic penalty upon binding to a target, potentially leading to higher affinity. The hydrogen bond donor and acceptor counts fall well within the parameters of Lipinski's Rule of Five, marking it as an excellent fragment for library development.

Synthesis and Reactivity

General Synthetic Strategy

The synthesis of cyclobutane derivatives, particularly with specific stereochemistry, requires careful planning. While multiple patented routes exist for related structures, a generalized, logical approach involves the formation of the cyclobutane ring followed by the stereocontrolled introduction of the required functional groups.

Causality Behind Experimental Choices:

-

Ring Formation: The synthesis often starts with a precursor that can undergo a [2+2] cycloaddition or an intramolecular cyclization to form the strained four-membered ring.

-

Functionalization: Subsequent steps introduce the amino and hydroxymethyl groups. This can be achieved through methods like catalytic hydrogenation for amination and reduction of a carboxylic acid or ester to form the alcohol.[4] Stereochemical control is paramount here; chiral catalysts or resolving agents are often employed to isolate the desired isomer.[4]

-

Salt Formation: The final step involves treating the free base with a solution of hydrochloric acid (e.g., HCl in isopropanol or methanol) to precipitate the stable hydrochloride salt, which also facilitates purification by recrystallization.[4]

Caption: Generalized workflow for the synthesis of this compound.

Key Chemical Reactions

The compound's value lies in the orthogonal reactivity of its two functional groups.

-

Amino Group: The primary amine is nucleophilic and can readily undergo acylation with acid chlorides or anhydrides, alkylation, reductive amination, and sulfonylation to build more complex structures.

-

Hydroxyl Group: The primary alcohol can be oxidized to an aldehyde or carboxylic acid, esterified, or converted to a leaving group for subsequent nucleophilic substitution.[1]

-

Salt to Free Base Conversion: The hydrochloride salt can be neutralized with a base (e.g., NaOH, Et₃N) in an appropriate solvent system to liberate the free base, which is often necessary for subsequent coupling reactions.[1]

Analytical Characterization Protocol

Verifying the identity, purity, and isomeric ratio of this compound is essential. The following is a self-validating workflow for comprehensive characterization.

Caption: A comprehensive workflow for the analytical characterization of the title compound.

Step-by-Step Methodologies:

-

NMR Spectroscopy: Dissolve the sample in a suitable deuterated solvent (D₂O or DMSO-d₆).

-

¹H NMR: Expect to see complex multiplets for the cyclobutane ring protons, a distinct signal for the -CH₂OH group, and a broad signal for the -NH₃⁺ protons. The chemical shifts and coupling constants will differ between the cis and trans isomers.

-

¹³C NMR: Look for characteristic signals corresponding to the four unique carbons of the cyclobutane ring and the hydroxymethyl carbon.

-

-

Mass Spectrometry: Use Electrospray Ionization (ESI) in positive mode. The primary ion observed should correspond to the mass of the protonated free base [M+H]⁺, which is C₅H₁₂NO⁺ at m/z ≈ 102.1.

-

FT-IR Spectroscopy: Acquire a spectrum using a KBr pellet. Key vibrational bands to confirm are the broad O-H stretch (~3400-3200 cm⁻¹), the N-H stretches from the ammonium salt (~3200-2800 cm⁻¹), and C-H stretches (~3000-2850 cm⁻¹).

-

Chiral HPLC: To determine the enantiomeric excess and the ratio of cis to trans isomers, a high-performance liquid chromatography method using a chiral stationary phase is required.

Applications in Research and Drug Development

This compound is not an active pharmaceutical ingredient itself but rather a critical starting material.[2]

-

Scaffold Hopping: It provides a valuable alternative to more common scaffolds like piperidine or cyclohexane. Its constrained nature can pre-organize appended functional groups into a conformation favorable for binding, a strategy known as "conformational constraint."

-

Fragment-Based Drug Discovery (FBDD): Due to its low molecular weight and desirable physicochemical properties, it is an ideal fragment for screening against protein targets. Hits can be elaborated by chemically modifying the amine or alcohol functionalities.

-

Introduction of 3D Character: The pharmaceutical industry is increasingly focused on moving away from "flat" molecules. The non-planar structure of the cyclobutane ring introduces essential three-dimensional character into drug candidates, which can improve selectivity and reduce off-target effects.

Safety, Handling, and Storage

Proper handling of this chemical is crucial for laboratory safety. It is classified as an irritant and is harmful if swallowed.[11][12]

Hazard Identification

| Hazard Statement | GHS Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [6][11][12] |

| Skin Irritation | H315 | Causes skin irritation | [6][11][12] |

| Eye Irritation | H319 | Causes serious eye irritation | [6][11][12] |

| Respiratory Irritation | H335 | May cause respiratory irritation | [6][11][12] |

Note: Some suppliers may use the more severe H314 classification (Causes severe skin burns and eye damage).[13] Always refer to the specific Safety Data Sheet (SDS) from your vendor.

Handling and Storage Protocol

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[12][13]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[13][14]

-

Storage: The compound should be stored in a tightly sealed container in a refrigerator at 2-8°C.[6][8] It is recommended to store it under an inert atmosphere (e.g., Argon or Nitrogen) as the material can be hygroscopic.[6][12]

-

First Aid Measures:

-

If Inhaled: Move the person to fresh air. Call a physician immediately.[13]

-

In Case of Skin Contact: Immediately wash off with soap and plenty of water.[13]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth and call a physician immediately.[12][13]

-

Conclusion

This compound is a high-value building block characterized by its structurally unique and rigid cyclobutane core. Its bifunctional nature, coupled with well-defined stereochemistry, makes it an indispensable tool for medicinal chemists aiming to introduce novel 3D scaffolds into drug candidates. A thorough understanding of its properties, handling requirements, and reactivity is essential for its effective and safe utilization in the laboratory.

References

- This compound - LookChem. [Link]

- (3-Aminocyclopentyl)methanol hydrochloride - PubChem. [Link]

- SAFETY DATA SHEET - Methanol - Methanex Corpor

- (cis-3-Aminocyclobutyl)methanol hydrochloride, 95% Purity - Stanchem. [Link]

- This compound Price - Chemsrc. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. (1-Aminocyclobutyl)methanol hydrochloride (1392213-15-8) for sale [vulcanchem.com]

- 3. (cis-3-Aminocyclobutyl)methanol hydrochloride | CymitQuimica [cymitquimica.com]

- 4. (3-Aminocyclopentyl)methanol hydrochloride (2138162-83-9) for sale [vulcanchem.com]

- 5. lookchem.com [lookchem.com]

- 6. achmem.com [achmem.com]

- 7. This compound Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [chemsrc.com]

- 8. 130369-06-1|this compound|BLD Pharm [bldpharm.com]

- 9. calpaclab.com [calpaclab.com]

- 10. 1284250-10-7|((trans-3-Aminocyclobutyl)methanol hydrochloride|BLD Pharm [bldpharm.com]

- 11. (3-Aminocyclopentyl)methanol hydrochloride | C6H14ClNO | CID 85684929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. synquestlabs.com [synquestlabs.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. methanex.com [methanex.com]

(3-Aminocyclobutyl)methanol hydrochloride molecular weight

An In-depth Technical Guide to (3-Aminocyclobutyl)methanol Hydrochloride: A Key Building Block for Modern Drug Discovery

Authored by a Senior Application Scientist

Abstract

This compound is a pivotal chemical scaffold in contemporary medicinal chemistry. Its constrained cyclobutyl ring, combined with primary amine and hydroxymethyl functionalities, offers a unique three-dimensional geometry that is increasingly sought after for the design of novel therapeutics. This guide provides an in-depth exploration of its core physicochemical properties, stereoisomerism, synthesis strategies, analytical characterization, and applications in drug development. It is intended for researchers, scientists, and drug development professionals who seek a comprehensive understanding of this versatile building block.

Core Physicochemical & Structural Properties

This compound is a salt, typically appearing as a solid, which enhances its stability and shelf-life compared to the free base.[1][2] The presence of the hydrochloride salt mitigates the hygroscopic nature of the free amine, making it easier to handle and weigh accurately in a laboratory setting.[2][3] Its fundamental properties are crucial for its application in synthesis and formulation.

The molecular formula of the compound is C₅H₁₂ClNO, and its molecular weight is consistently reported as 137.61 g/mol .[1][4][5]

Isomerism: A Critical Consideration

A key feature of this molecule is its stereochemistry. The substituents on the cyclobutane ring can be arranged in either a cis or trans configuration, leading to distinct diastereomers. This is a critical point of consideration in drug design, as the spatial arrangement of the amine and methanol groups profoundly influences how the molecule interacts with its biological target.

It is essential to use the correct Chemical Abstracts Service (CAS) number to identify the specific isomer required for a given application:

The parent free base, (3-Aminocyclobutyl)methanol, has the CAS number 130369-00-5.[10]

Summary of Physicochemical Data

The following table summarizes the key computed and reported properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClNO | [1][4][7] |

| Molecular Weight | 137.61 g/mol | [1][4][5] |

| Exact Mass | 137.0607417 Da | [4][5] |

| Appearance | Solid | [1] |

| Hydrogen Bond Donors | 3 | [4] |

| Hydrogen Bond Acceptors | 2 | [4] |

| Rotatable Bond Count | 1 | [4] |

| Topological Polar Surface Area | 46.3 Ų | [5] |

| Complexity | 59.1 | [4] |

Synthesis and Stereochemical Control

The synthesis of (3-Aminocyclobutyl)methanol and its subsequent salt formation presents a significant challenge: controlling the stereochemistry of the cyclobutane ring. The choice of synthetic route is dictated by the desired isomer (cis or trans) and the need for enantiomeric purity if a specific stereocenter is required.

Generalized Synthetic Workflow

A common conceptual approach involves the formation of a functionalized cyclobutane precursor, followed by the introduction or modification of the amine and methanol groups. The causality behind this multi-step process is the need to build the strained four-membered ring and then install the functional groups with the correct spatial orientation.

Caption: Generalized synthetic workflow for (3-Aminocyclobutyl)methanol HCl.

The critical step is often the cyclization and subsequent reduction/amination, where the choice of reagents (e.g., bulky reducing agents) can influence the stereochemical outcome. For instance, catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for introducing an amino group while ensuring high enantiomeric excess.[2]

Analytical Characterization and Quality Control

Ensuring the identity, purity, and isomeric integrity of this compound is paramount. A combination of analytical techniques is employed in a standard quality control (QC) workflow.

Caption: Standard analytical workflow for QC of the target compound.

Experimental Protocol: Purity Determination by HPLC

This protocol describes a self-validating system for assessing the chemical and isomeric purity of a batch of this compound. The choice of a HILIC column is causal; it is designed to retain polar analytes like small amines that show poor retention on standard C18 reversed-phase columns.

Objective: To determine the purity of (3-Aminocyclobutyl)methanol HCl and quantify the ratio of cis to trans isomers.

Instrumentation & Materials:

-

High-Performance Liquid Chromatography (HPLC) system with a UV or Evaporative Light Scattering Detector (ELSD).

-

HILIC (Hydrophilic Interaction Liquid Chromatography) column.

-

This compound sample.

-

Acetonitrile (HPLC grade).

-

Ammonium formate.

-

Formic acid.

-

Deionized water.

Step-by-Step Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: Prepare a 10 mM ammonium formate solution in water. Adjust the pH to ~3.5 with formic acid. This buffered aqueous phase is crucial for achieving sharp peak shapes and consistent retention times for the amine.

-

Mobile Phase B: Acetonitrile.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the this compound sample.

-

Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 1 mg/mL. The use of a mixed solvent system ensures complete dissolution and compatibility with the initial mobile phase conditions.

-

-

HPLC Conditions:

-

Column: HILIC, 3 µm particle size, 100 x 2.1 mm.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C. Elevated temperature reduces mobile phase viscosity and can improve peak shape.

-

Injection Volume: 2 µL.

-

Detector: ELSD or UV at ~205 nm (as the molecule lacks a strong chromophore).

-

Gradient Program:

Time (min) % Mobile Phase A % Mobile Phase B 0.0 10 90 5.0 40 60 5.1 10 90 | 8.0 | 10 | 90 |

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

The purity is calculated as the area of the main peak (sum of cis and trans if not fully resolved and both are desired) divided by the total area of all peaks, expressed as a percentage.

-

The isomeric ratio (cis/trans) is calculated from the relative peak areas of the two corresponding peaks.

-

Role and Application in Drug Development

Small, constrained scaffolds are highly valuable in drug discovery for their ability to confer conformational rigidity to a molecule. This rigidity can lead to improved binding affinity and selectivity for a target protein. The cyclobutyl ring in (3-Aminocyclobutyl)methanol serves as a bioisostere for other common chemical groups, but with a distinct three-dimensional vector for its substituents.

Caption: The role of the core scaffold in conferring desirable drug-like properties.

The amine and alcohol groups serve as versatile synthetic handles for further chemical elaboration, allowing for the construction of diverse compound libraries for screening.[11][12] Its application is part of a broader trend in medicinal chemistry to move away from flat, aromatic structures towards molecules with greater three-dimensional complexity, which can improve physicochemical properties and lead to novel intellectual property.[13][14]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage are essential for safety and to maintain the integrity of the compound. This compound and related compounds are associated with specific hazards.

GHS Hazard Information

The following GHS hazard statements are associated with this or structurally similar compounds:

| Hazard Code | Statement | Classifications | Source(s) |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) | [15][16] |

| H315 | Causes skin irritation | Skin Irritation (Category 2) | [15][16] |

| H319 | Causes serious eye irritation | Eye Irritation (Category 2A) | [15][16] |

| H335 | May cause respiratory irritation | Specific Target Organ Toxicity — Single Exposure (Category 3) | [15][16] |

Handling and Storage Recommendations

-

Handling: Use only with adequate ventilation and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3][16] Avoid breathing dust and minimize dust generation.[16] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[6][16] The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C for long-term stability.[6][10] Keep away from incompatible materials such as strong oxidizing agents.[16]

Conclusion

This compound is more than just a simple chemical; it is a sophisticated building block that provides a robust platform for innovation in drug discovery. Its value lies in its constrained three-dimensional structure, the stereochemical diversity offered by its cis and trans isomers, and its versatile functional groups. A thorough understanding of its properties, synthesis, and analytical control is essential for any scientist aiming to leverage this scaffold to design the next generation of therapeutic agents.

References

- This compound. LookChem. [Link]

- (3-Aminocyclopentyl)methanol hydrochloride.

- (cis-3-Aminocyclobutyl)methanol hydrochloride, 95% Purity. Vulcan Scientific. [Link]

- Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.

- (3-aminocyclobutyl)methanol. PubChemLite. [Link]

- (1-Aminocyclobutyl)methanol hydrochloride.

- Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design.

- Recent Advances: Heterocycles in Drugs and Drug Discovery. MDPI. [Link]

- Chapter 3 – ADME in Drug Discovery. Semantic Scholar. [Link]

- Emerging drugs in phase II and III clinical development for the treatment of alcohol use disorder.

Sources

- 1. (cis-3-Aminocyclobutyl)methanol hydrochloride | CymitQuimica [cymitquimica.com]

- 2. (3-Aminocyclopentyl)methanol hydrochloride (2138162-83-9) for sale [vulcanchem.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. lookchem.com [lookchem.com]

- 5. (1-Aminocyclobutyl)methanol hydrochloride | C5H12ClNO | CID 71529201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. achmem.com [achmem.com]

- 7. This compound [allbiopharm.com]

- 8. 1284250-10-7|((trans-3-Aminocyclobutyl)methanol hydrochloride|BLD Pharm [bldpharm.com]

- 9. calpaclab.com [calpaclab.com]

- 10. 130369-00-5|(3-Aminocyclobutyl)methanol|BLD Pharm [bldpharm.com]

- 11. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Chapter 3 – ADME in Drug Discovery | Semantic Scholar [semanticscholar.org]

- 14. Emerging drugs in phase II and III clinical development for the treatment of alcohol use disorder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. (3-Aminocyclopentyl)methanol hydrochloride | C6H14ClNO | CID 85684929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. aksci.com [aksci.com]

Structure Elucidation of (3-Aminocyclobutyl)methanol Hydrochloride: A Multi-Modal Analytical Approach

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(3-Aminocyclobutyl)methanol and its hydrochloride salt are valuable building blocks in medicinal chemistry, prized for the conformational rigidity and unique vectoral properties imparted by the cyclobutane scaffold.[1][2] As with any component destined for pharmaceutical development, unambiguous confirmation of its chemical structure, including its stereochemistry, is a non-negotiable regulatory and scientific prerequisite. This guide provides a comprehensive, field-proven methodology for the complete structure elucidation of (3-Aminocyclobutyl)methanol hydrochloride. We will move beyond a simple listing of techniques to explain the strategic rationale behind the analytical workflow, focusing on a self-validating system of interlocking data. The core challenge lies in definitively assigning the cis or trans relationship between the aminomethyl and hydroxymethyl substituents, a determination critical to the final compound's biological activity and physical properties.[3]

Foundational Analysis: Confirming Identity and Purity

Before delving into complex structural analysis, the foundational identity, formula, and purity of the analyte must be established. This phase provides the fundamental data upon which all subsequent interpretations will be built.

Mass Spectrometry (MS) for Molecular Formula Verification

Expertise & Experience: The first step is always to confirm that you have what you think you have. High-Resolution Mass Spectrometry (HRMS) is the cornerstone for this, providing an exact mass that validates the elemental composition. For a hydrochloride salt, Electrospray Ionization (ESI) in positive ion mode is ideal, as it will readily detect the protonated parent molecule, [M+H]+.

Protocol: High-Resolution LC-MS Analysis

-

Sample Preparation: Dissolve ~1 mg of this compound in 1 mL of a 50:50 mixture of methanol and water.[4][5]

-

Chromatography: Inject 5 µL onto a C18 reversed-phase column. Use a simple isocratic flow of 70% Water (with 0.1% formic acid) and 30% Methanol (with 0.1% formic acid) at a flow rate of 0.3 mL/min.

-

Scientist's Note: The goal here is not complex separation but to introduce a clean sample into the mass spectrometer. Formic acid aids in ionization.

-

-

Mass Spectrometry (ESI+): Acquire data in positive ion mode over a mass range of m/z 50-300.

-

Data Analysis: Identify the m/z value for the most abundant ion. Calculate the theoretical exact mass of the protonated free base (C5H11NO + H+) and compare it to the observed mass.

Trustworthiness (Self-Validation): The measured mass should match the theoretical mass to within 5 ppm. This provides high confidence in the elemental formula.

| Parameter | Expected Value | Observed (Representative) |

| Molecular Formula | C5H11NO | Confirmed |

| Molecular Weight (Free Base) | 117.0841 g/mol | - |

| Theoretical [M+H]+ | 118.0919 m/z | 118.0915 m/z (Δ < 5 ppm) |

A Note on GC-MS: While possible, GC-MS analysis of primary amines can sometimes produce artifacts through reactions with the solvent (e.g., methanol) in the hot injector, potentially forming imine derivatives.[6] Therefore, LC-MS is the more direct and reliable initial approach.

The Core Investigation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise atomic connectivity and stereochemistry of an organic molecule. A suite of 1D and 2D NMR experiments is required to piece together the molecular puzzle.

Protocol: NMR Sample Preparation

-

Solvent Choice: Dissolve 10-15 mg of the sample in ~0.7 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6).

-

Expertise & Experience: DMSO-d6 is an excellent choice for hydrochloride salts due to its high polarity. Crucially, the amine (-NH3+) and hydroxyl (-OH) protons are exchangeable. Using DMSO-d6 allows these protons to be observed, whereas a solvent like D2O would cause them to exchange with deuterium and disappear from the ¹H spectrum.

-

-

Acquisition: Perform all experiments at a standard temperature (e.g., 298 K) on a spectrometer of 400 MHz or higher.

¹H NMR: Mapping the Proton Environment

The ¹H NMR spectrum provides information on the number of distinct proton environments, their integration (how many protons in each environment), and their coupling (which protons are adjacent to each other).

Expected ¹H NMR Data (Representative, in DMSO-d6)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.1 | broad singlet | 3H | -NH3+ | Broad signal due to quadrupole coupling with nitrogen and exchange. Downfield due to positive charge. |

| ~4.8 | triplet | 1H | -OH | Exchangeable proton, coupling to the adjacent CH2 group. |

| ~3.4 | doublet | 2H | -CH2OH | Protons adjacent to the hydroxyl group. |

| ~3.1 | multiplet | 1H | H-3 (CH-N) | Proton on the carbon bearing the amino group, deshielded by nitrogen. |

| ~2.2 | multiplet | 1H | H-1 (CH-C) | Methine proton at the point of substitution for the CH2OH group. |

| ~2.0 & ~1.8 | multiplet | 4H | H-2, H-4 | The four other cyclobutane ring protons. The exact pattern will differ between cis and trans isomers. |

¹³C NMR & DEPT-135: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments. A DEPT-135 experiment is run alongside to differentiate between CH3, CH2, and CH carbons.

Expected ¹³C NMR Data (Representative, in DMSO-d6)

| Chemical Shift (δ, ppm) | DEPT-135 | Assignment |

| ~63.0 | CH2 (positive) | -CH2OH |

| ~45.0 | CH (positive) | C-3 (CH-N) |

| ~35.0 | CH (positive) | C-1 (CH-C) |

| ~28.0 | CH2 (positive) | C-2, C-4 |

2D NMR: Connecting the Pieces

2D NMR experiments establish correlations between nuclei, allowing for the unambiguous assembly of molecular fragments.

-

¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are coupled (typically 2-3 bonds apart). We expect to see correlations tracing the path along the cyclobutane ring: H-1 ↔ H-2/4 ↔ H-3.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Maps each proton directly to the carbon it is attached to. This is how the assignments in the tables above are definitively made.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2-3 bonds away. This is critical for connecting fragments. For example, a key correlation would be from the protons of the -CH2OH group (δ ~3.4 ppm) to the C-1 carbon of the ring (δ ~35.0 ppm), confirming the attachment point.

The Decisive Step: Stereochemistry Determination

With the constitution confirmed, the final and most critical challenge is to assign the relative stereochemistry as cis or trans. This is achieved by analyzing proton spatial relationships.

NOESY/ROESY for Through-Space Correlations

Expertise & Experience: The Nuclear Overhauser Effect (NOE) is a phenomenon where perturbing one proton can enhance the signal of another proton that is close in space (< 5 Å), regardless of the number of bonds separating them. A 2D NOESY (or ROESY for small-medium molecules) experiment maps these through-space interactions. This is the definitive NMR method for distinguishing cis and trans isomers.[7]

-

For the cis-isomer: The methine proton at C-1 (H-1) and the methine proton at C-3 (H-3) will be on the same face of the ring. A clear NOE cross-peak should be observed between H-1 and H-3.

-

For the trans-isomer: The H-1 and H-3 protons are on opposite faces of the ring, far apart in space. No NOE correlation will be observed between them. Instead, H-1 will show correlations to the adjacent ring protons on its own face.

Absolute Confirmation: Single-Crystal X-ray Diffraction (SC-XRD)

While the NMR data provides a highly confident assignment, the "gold standard" for absolute and unambiguous structure determination is SC-XRD.[1][8][9]

Protocol: Single-Crystal X-ray Diffraction

-

Crystal Growth: This is often the most challenging step. The goal is to grow a single, high-quality crystal suitable for diffraction.

-

Method: Slow evaporation is a common technique. Dissolve the compound to saturation in a suitable solvent (e.g., methanol, ethanol, or a mixture like ethanol/water) and allow the solvent to evaporate over several days in a loosely covered vial.

-

-

Data Collection: Mount a suitable crystal on a diffractometer and irradiate it with X-rays.

-

Structure Solution & Refinement: The diffraction pattern is measured and used to calculate an electron density map of the unit cell, from which the atomic positions are determined.

Trustworthiness (Self-Validation): The resulting 3D model from SC-XRD provides precise bond lengths, bond angles, and, most importantly, the definitive relative arrangement of the substituents on the cyclobutane ring, leaving no ambiguity about the cis or trans configuration.

Summary and Conclusion

The structural elucidation of this compound is a systematic process that builds a case from foundational data to definitive proof. The workflow begins with LC-MS to confirm the molecular formula. It then moves to a comprehensive suite of NMR experiments (¹H, ¹³C, COSY, HSQC, HMBC) to solve the atomic connectivity. The pivotal question of stereochemistry is answered through a NOESY/ROESY experiment, which probes the spatial proximity of key protons. Finally, where possible, single-crystal X-ray diffraction provides unequivocal, absolute proof of the entire three-dimensional structure. By following this multi-modal, self-validating approach, researchers and drug development professionals can ensure the highest level of confidence in the identity and quality of this critical pharmaceutical building block.

References

- ResearchGate. X‐Ray crystal structure of 1,2‐disubstituted cyclobutane cis‐7 a.

- ResearchGate. X‐ray crystal structure of cyclobutane 3 (CCDC 2183363).

- ResearchGate. X-ray molecular structure of cyclobutane 2s. Ellipsoids are drawn at 30% probability level.

- LookChem. This compound.

- Baran Lab, Scripps Research. Cyclobutanes in Organic Synthesis.

- The Automated Topology Builder (ATB) and Repository. Cyclobutane | C4H8 | MD Topology | NMR | X-Ray.

- PubChem, National Institutes of Health. (3-Aminocyclopentyl)methanol hydrochloride.

- National Center for Biotechnology Information (NCBI). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones.

- Thieme Connect. A Practical Synthesis of [(1S,3S)-3-Aminocyclohexyl]methanol and 2-[(1S,3S)-...

- Human Metabolome Database (HMDB). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0001875).

- PubChem, National Institutes of Health. (1-Aminocyclobutyl)methanol hydrochloride.

- Pharmaffiliates. CAS No : 2138162-83-9 | Product Name : (3-Aminocyclopentyl)methanol Hydrochloride.

- ResearchGate. Analysis of Amine Drugs Dissolved in Methanol by High‐Resolution Accurate Mass Gas Chromatography Mass Spectrometry, GC‐Orbitrap.

- Wikipedia. Cis–trans isomerism.

- YouTube. 1H NMR: Structural Elucidation III.

- PubMed, National Center for Biotechnology Information (NCBI). cis/ trans-[Pt(C∧N)(C≡CR)(CNBut)] Isomers: Synthesis, Photophysical, DFT Studies, and Chemosensory Behavior.

- PubMed, National Center for Biotechnology Information (NCBI). LC-MS/MS analysis of peptides with methanol as organic modifier: improved limits of detection.

- DergiPark. LC-MS/MS Analysis and Biological Activities of Methanol Extract from Sagina apetala Ard.

- ResearchGate. Validated LC–MS/MS Method for Simultaneous Determination of Aripiprazole and its Three Metabolites in Human Plasma.

Sources

- 1. researchgate.net [researchgate.net]

- 2. baranlab.org [baranlab.org]

- 3. Cis–trans isomerism - Wikipedia [en.wikipedia.org]

- 4. LC-MS/MS analysis of peptides with methanol as organic modifier: improved limits of detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

(3-Aminocyclobutyl)methanol hydrochloride spectral data (NMR, IR, MS)

Introduction: A Versatile Building Block in Modern Chemistry

(3-Aminocyclobutyl)methanol hydrochloride is a bifunctional organic compound of significant interest to researchers in medicinal chemistry and materials science. Its rigid cyclobutane core, decorated with primary amine and hydroxymethyl functional groups, makes it a valuable building block for synthesizing a diverse range of molecules, from pharmacologically active agents to novel polymers. The presence of two stereocenters (C1 and C3) means the molecule can exist as cis and trans diastereomers, the differentiation of which is critical for its application and is readily achieved through the spectroscopic techniques detailed in this guide.

As a hydrochloride salt, the compound exhibits enhanced stability and aqueous solubility, properties that are advantageous for handling, formulation, and biological assays.[1] This guide provides a comprehensive analysis of the core spectroscopic data—NMR, IR, and MS—used to verify the structure and purity of this compound. The focus will be on the trans isomer (CAS: 165879-72-3), though comparisons to the cis isomer will be discussed. We will delve into not just the data itself, but the underlying principles and experimental considerations essential for robust structural elucidation.

The Synergy of Spectroscopic Techniques

Confirming the identity of a molecule like this compound is not a linear process but an integrated workflow. Each spectroscopic method provides a unique piece of the structural puzzle. Mass spectrometry confirms the molecular weight, infrared spectroscopy identifies the functional groups present, and nuclear magnetic resonance spectroscopy reveals the precise connectivity and stereochemistry of the atoms.

Caption: Integrated workflow for the structural confirmation of this compound.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of organic molecules in solution. For this compound, ¹H and ¹³C NMR are essential for mapping the carbon skeleton and establishing the relative stereochemistry of the substituents. The hydrochloride form means the amine exists as a protonated ammonium group (-NH₃⁺), and the choice of solvent (typically D₂O or DMSO-d₆) is critical due to the compound's polarity.

¹H NMR Spectral Analysis

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their spatial relationships through spin-spin coupling. The key to interpreting the spectrum of this molecule is analyzing the multiplets arising from the cyclobutane ring protons.

Expected ¹H NMR Data (400 MHz, D₂O)

| Assignment | Structure | Expected δ (ppm) | Multiplicity | Coupling (J, Hz) | Integration |

| H-3 | -CH(NH₃⁺)- | ~3.5 - 3.8 | Multiplet (quintet-like) | ~7-9 | 1H |

| H-α | -CH₂OH | ~3.5 - 3.7 | Doublet | ~7 | 2H |

| H-1 | -CH(CH₂OH)- | ~2.5 - 2.8 | Multiplet | - | 1H |

| H-2, H-4 (trans) | -CH₂- (cis to subs.) | ~2.3 - 2.5 | Multiplet (ddd) | - | 2H |

| H-2, H-4 (cis) | -CH₂- (trans to subs.) | ~1.9 - 2.1 | Multiplet (ddd) | - | 2H |

| -NH₃⁺, -OH | Exchangeable | ~4.9 (HOD peak) | Singlet | N/A | (Suppressed) |

Note: Chemical shifts are predictive and can vary based on solvent and concentration. In D₂O, the amine and hydroxyl protons exchange with deuterium and are typically not observed or appear as a broad signal subsumed by the residual solvent peak (HOD).

Expert Interpretation:

-

Stereochemistry: The key differentiator between the cis and trans isomers lies in the chemical shifts and coupling constants of the cyclobutane ring protons (H-2 and H-4). In the trans isomer, the two substituents force the ring into a more defined puckered conformation, leading to greater differentiation between the axial and equatorial protons on C2 and C4. This results in more complex and widely dispersed multiplets compared to the cis isomer, which may exhibit higher symmetry and consequently simpler spectral patterns.[2]

-

Downfield Shifts: The proton at C3 (methine adjacent to -NH₃⁺) and the methylene protons of the -CH₂OH group are the most downfield aliphatic signals. This is due to the strong deshielding effect of the adjacent electronegative nitrogen and oxygen atoms.

-

Solvent Choice: Deuterated water (D₂O) is an excellent solvent due to the salt's high polarity. However, it leads to the exchange of the labile -NH₃⁺ and -OH protons, rendering them invisible. To observe these protons, a solvent like DMSO-d₆ would be used, where they would appear as broad signals.

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms in the molecule. It is generally simpler than the ¹H spectrum as ¹³C-¹³C coupling is statistically insignificant.

Expected ¹³C NMR Data (100 MHz, D₂O)

| Assignment | Structure | Expected δ (ppm) |

| C-α | -C H₂OH | ~65 - 68 |

| C-3 | -C H(NH₃⁺)- | ~48 - 51 |

| C-1 | -C H(CH₂OH)- | ~35 - 38 |

| C-2, C-4 | -C H₂- | ~28 - 31 |

Note: In the cis isomer, due to symmetry, the C-2 and C-4 carbons might be chemically equivalent, resulting in a single signal. In the trans isomer, they are equivalent, also giving one signal for the two carbons.

Expert Interpretation:

-

The carbon attached to the oxygen (-CH₂C H₂OH) is the most downfield due to oxygen's high electronegativity.

-

The carbon attached to the protonated nitrogen (-C H(NH₃⁺)-) is the next most deshielded.

-

The remaining cyclobutane carbons appear further upfield, in the typical aliphatic region.[3]

Protocol: Acquiring High-Resolution NMR Spectra

-

Sample Preparation: Accurately weigh 5-10 mg of this compound. Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a standard 5 mm NMR tube. Ensure complete dissolution.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C. Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks. This is critical for resolving the complex multiplets of the cyclobutane ring.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, more scans (~1024 or more) and a longer relaxation delay (2-5 seconds) are required.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (e.g., D₂O at 4.79 ppm) or an internal standard like DSS.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective technique for identifying the functional groups within a molecule. For this compound, IR confirms the presence of the alcohol (-OH), the primary ammonium (-NH₃⁺), and the aliphatic C-H bonds.

Expected IR Absorption Bands (ATR-FTIR)

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Appearance |

| ~3200 - 3500 | O-H stretch (alcohol) | Strong | Broad |

| ~2500 - 3100 | N-H stretch (primary ammonium) | Strong | Very Broad, multiple sub-peaks |

| ~2850 - 2980 | C-H stretch (aliphatic) | Medium-Strong | Sharp |

| ~1560 - 1620 | N-H bend (asymmetric) | Medium | Sharp |

| ~1500 - 1550 | N-H bend (symmetric) | Medium | Sharp |

| ~1020 - 1250 | C-N stretch | Medium | Sharp |

| ~1000 - 1075 | C-O stretch (primary alcohol) | Strong | Sharp |

Expert Interpretation:

-

The Ammonium Signature: The most telling feature of the hydrochloride salt is the extremely broad and intense absorption envelope between ~2500-3100 cm⁻¹. This is characteristic of the N-H stretching vibrations in an ammonium salt and is a definitive marker that distinguishes it from the free amine.[4] The free primary amine would show two sharp peaks around 3300-3400 cm⁻¹.[5]

-

Overlapping Stretches: The broad O-H stretch from the alcohol group will overlap with the N-H stretching region, contributing to the overall broadness of the feature above 3000 cm⁻¹.[6]

-

Bending Vibrations: The presence of two distinct N-H bending (scissoring) vibrations in the 1500-1620 cm⁻¹ region confirms the -NH₃⁺ group, corresponding to its asymmetric and symmetric deformation modes.[4]

Protocol: Acquiring an ATR-FTIR Spectrum

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty ATR stage to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount (a few milligrams) of the solid this compound powder directly onto the ATR crystal.

-

Pressure Application: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

Data Processing: The instrument software will automatically perform the background subtraction. Analyze the resulting transmittance or absorbance spectrum to identify the key functional group frequencies.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation, clues about the molecule's structure. For a polar, pre-charged molecule like this hydrochloride salt, Electrospray Ionization (ESI) is the ideal technique.

Caption: Conceptual workflow for the ESI-MS analysis of the target compound.

Expected Mass Spectrometry Data (ESI+)

| Ion | Formula | Calculated m/z | Expected Observation |

| [M+H]⁺ | [C₅H₁₂NO]⁺ | 102.0913 | Base peak, high intensity |

| [M+Na]⁺ | [C₅H₁₁NONa]⁺ | 124.0733 | Possible adduct, lower intensity |

| [M-H₂O+H]⁺ | [C₅H₁₀N]⁺ | 84.0808 | Fragment from loss of water |

| [M-NH₃+H]⁺ | [C₅H₉O]⁺ | 85.0648 | Fragment from loss of ammonia |

Expert Interpretation:

-

Ionization Mode: ESI in positive ion mode is the method of choice. The primary amine is basic and readily accepts a proton, making it highly suitable for this technique.[7][8] The molecule is analyzed as the protonated free base, [C₅H₁₁NO + H]⁺, as the HCl is lost during the process.

-

High-Resolution MS (HRMS): Using an Orbitrap or TOF analyzer, the exact mass of the molecular ion can be measured with high precision (e.g., 102.0913). This allows for the unambiguous determination of the elemental formula (C₅H₁₂NO), a critical step in confirming the compound's identity.[9] The calculated exact mass for the neutral free base is 101.0841 g/mol , and for the hydrochloride salt, it is 137.0607 g/mol .[10]

-

Fragmentation (MS/MS): Tandem mass spectrometry (MS/MS) can be performed by isolating the [M+H]⁺ ion (m/z 102.09) and subjecting it to collision-induced dissociation (CID). The most likely fragmentation pathways would be the neutral loss of water (H₂O) from the alcohol or ammonia (NH₃) from the amine group, providing further structural confirmation.

Protocol: Acquiring an ESI-MS Spectrum

-

Sample Preparation: Prepare a dilute solution of the sample (~1-10 µg/mL) in a suitable solvent system, typically a mixture of water and a polar organic solvent like methanol or acetonitrile. A small amount of acid (e.g., 0.1% formic acid) is often added to the mobile phase to promote protonation.

-

Infusion: The sample can be introduced into the mass spectrometer via direct infusion using a syringe pump or through a liquid chromatography (LC) system. LC-MS is preferred as it provides separation and purification prior to analysis.[11]

-

Instrument Parameters (ESI+):

-

Ionization Mode: ESI Positive.

-

Capillary Voltage: ~3-4 kV.

-

Gas Flow (Nebulizer/Drying): Optimize for stable spray and efficient desolvation.

-

Source Temperature: ~100-150 °C.

-

-

Data Acquisition: Acquire a full scan spectrum over a relevant m/z range (e.g., 50-300 Da) to detect the molecular ion and any adducts. If performing MS/MS, set up a second experiment to isolate the precursor ion (m/z 102.09) and scan for product ions.

Conclusion

The structural verification of this compound is a textbook example of the power of modern analytical chemistry. Through a synergistic application of NMR, IR, and MS, every aspect of the molecule's structure can be confirmed with high confidence. ¹H and ¹³C NMR establish the carbon-hydrogen framework and relative stereochemistry. IR spectroscopy provides rapid confirmation of the key alcohol and ammonium functional groups. Finally, high-resolution mass spectrometry validates the elemental composition, leaving no doubt as to the identity and purity of this versatile chemical building block. This guide provides the foundational data and protocols necessary for researchers to confidently perform this analysis in their own laboratories.

References

- Ghosh, C., et al. (2015). Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte. PubMed Central.

- Pitt, J.J. (2009). Mass Spectrometry analysis of Small molecules. University of Pennsylvania.

- LookChem. (n.d.). This compound.

- Wille, S. M. R., et al. (2020). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry.

- SeRMN-UAB. (2017). The relevance of the relative configuration in the folding of hybrid peptides containing β-cyclobutane amino acids and γ-amino-L-proline residues.

- ResearchGate. (2013). MALDI or ESI which is suitable for small molecules?

- NorthEast BioLab. (n.d.). Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method.

- Smith, B. C. (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online.

- PubChem. (n.d.). (1-Aminocyclobutyl)methanol hydrochloride.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines.

- University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.

- Bell, M. F., et al. (1952). THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Journal of Chemistry.

- Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum.

- University of Wisconsin. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- Doc Brown's Chemistry. (n.d.). CH3OH infrared spectrum of methanol.

Sources

- 1. (3-Aminocyclopentyl)methanol hydrochloride (2138162-83-9) for sale [vulcanchem.com]

- 2. Folding peptides studied by NMR | SeRMN – NMR Service at UAB [sermn.uab.cat]

- 3. organicchemistrydata.org [organicchemistrydata.org]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. CH3OH infrared spectrum of methanol prominent wavenumbers cm-1 detecting hydroxyl functional groups present finger print for identification of methanol methyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. researchgate.net [researchgate.net]

- 8. nebiolab.com [nebiolab.com]

- 9. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. lookchem.com [lookchem.com]

- 11. uab.edu [uab.edu]

An In-depth Technical Guide on the Solubility Profile of (3-Aminocyclobutyl)methanol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the solubility profile of (3-Aminocyclobutyl)methanol hydrochloride (CAS No: 1284250-10-7), a key building block in contemporary drug discovery. Recognizing the critical role of solubility in determining a compound's developability and in vivo performance, this document synthesizes foundational physicochemical principles with actionable experimental protocols. We delve into the anticipated solubility characteristics of this molecule, grounded in its structural attributes as an amine hydrochloride salt, and provide a framework for its empirical determination. This guide is structured to empower researchers and drug development professionals with both the theoretical understanding and the practical methodologies required to thoroughly characterize the solubility of this and similar pharmaceutical intermediates.

Introduction: The Centrality of Solubility in Pharmaceutical Development

The journey of a novel chemical entity from discovery to a viable drug product is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among these, aqueous solubility stands as a primary determinant of a drug's ultimate success. Poor solubility can severely limit oral bioavailability, complicate formulation development, and lead to erratic absorption, thereby masking the true therapeutic potential of a promising compound.[1][2]

This compound is a versatile cyclobutane-containing building block increasingly utilized in the synthesis of complex pharmaceutical agents. Its structure, featuring a primary amine and a primary alcohol on a strained four-membered ring, presents a unique combination of polarity and conformational rigidity. As the hydrochloride salt, its solubility is expected to be significantly enhanced compared to the free base, a common strategy employed to improve the biopharmaceutical properties of amine-containing drugs.[3] A thorough understanding and empirical characterization of its solubility profile are, therefore, not merely academic exercises but essential prerequisites for its effective application in drug development programs. This guide provides the scientific rationale and detailed methodologies for achieving this critical characterization.

Physicochemical Profile of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility behavior. While comprehensive experimental data for this compound is not extensively published, we can compile its known identifiers and predicted properties.

The hydrochloride salt form is crucial for its pharmaceutical utility. The protonation of the basic amino group to form an ammonium salt dramatically increases the molecule's polarity and its potential for ionic interactions with solvent molecules, thereby enhancing its stability and solubility in polar media.[1][4]

| Property | Value | Source |

| CAS Number | 1284250-10-7 | [5] |

| Molecular Formula | C₅H₁₂ClNO | [5] |

| Molecular Weight | 137.61 g/mol | [5] |

| Predicted XlogP (Free Base) | -0.6 | [6] |

| Appearance | White to off-white solid (anticipated) | [7] |

Note: XlogP is a predicted value for the free base, (3-aminocyclobutyl)methanol. The hydrochloride salt will have a significantly lower effective logP due to its ionic character.

Anticipated Solubility Characteristics

Based on its molecular structure as a small, polar molecule in its hydrochloride salt form, this compound is anticipated to exhibit favorable solubility in polar solvents. The presence of the ammonium and hydroxyl groups allows for strong hydrogen bonding and ion-dipole interactions with protic solvents like water and alcohols.[1]

A structurally similar compound, (3-Aminocyclopentyl)methanol hydrochloride, is reported to have high solubility in polar solvents such as water and methanol.[1] Given the analogous functional groups and small aliphatic scaffold, a similar profile is expected for the cyclobutane derivative.

| Solvent | Anticipated Solubility | Rationale |

| Water | Highly Soluble | Ionic nature of the hydrochloride salt and hydrogen bonding capacity of the hydroxyl and ammonium groups. |

| Methanol | Soluble / Highly Soluble | Polar protic solvent capable of hydrogen bonding and solvating the ionic salt.[8] |

| Ethanol | Soluble | Polar protic solvent, though slightly less polar than methanol, still effective at solvating the compound.[8] |

| Aqueous Buffers (pH 1.2-6.8) | Highly Soluble | The amine is expected to be fully protonated across this pH range, maintaining its soluble salt form. |

| Acetonitrile | Slightly Soluble / Sparingly Soluble | Polar aprotic solvent, less effective at solvating the ionic salt compared to protic solvents. |

| Acetone | Slightly Soluble / Sparingly Soluble | Polar aprotic solvent, limited ability to stabilize the charged species. |

| Non-polar Solvents (e.g., Toluene, Hexanes) | Insoluble / Very Slightly Soluble | Mismatch in polarity; lack of favorable intermolecular interactions. |

Key Factors Influencing Solubility

The solubility of an ionizable compound like this compound is not a single value but rather a function of several environmental factors. Understanding these relationships is key to controlling and predicting its behavior in various experimental and physiological settings.

-

pH: As the hydrochloride salt of a primary amine, the compound's solubility is critically dependent on pH. In acidic to neutral conditions (pH < ~8), the amine group will be predominantly in its protonated, cationic form (R-NH3+), which is highly water-soluble. At higher pH values, deprotonation to the free base (R-NH2) will occur, leading to a significant decrease in aqueous solubility due to the loss of ionic character.[9]

-

Temperature: The dissolution of most solid compounds is an endothermic process. Therefore, the solubility of this compound is expected to increase with rising temperature.[9] This is a critical consideration for preparing concentrated stock solutions or during formulation processes involving heat.

-

Solvent Polarity: As outlined in the table above, solvent choice is paramount. Polar protic solvents that can engage in both hydrogen bonding and ion-dipole interactions will be most effective.

-

Ionic Strength: The presence of other salts in the solution can influence solubility through the "common ion effect" or "salting out" phenomena, although this is typically a lesser concern at the low concentrations used in early-stage research.[10]

Caption: Factors influencing the solubility of (3-Aminocyclobutyl)methanol HCl.

Protocols for Experimental Solubility Determination

To move from prediction to empirical data, rigorous and well-controlled experiments are necessary. The choice between a thermodynamic and a kinetic solubility assay depends on the stage of drug development. Thermodynamic solubility is the "gold standard" for lead optimization and preformulation, while kinetic solubility is often used for high-throughput screening in early discovery.[11]

Protocol 1: Thermodynamic Equilibrium Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of the compound, representing the true saturation point in a given solvent system. It is the method recommended by regulatory bodies like the FDA and EMA for Biopharmaceutics Classification System (BCS) determination.[6]

Causality Behind Experimental Choices:

-

Excess Solid: Adding an excess of the solid compound ensures that the resulting solution is truly saturated at equilibrium.

-

Extended Incubation (≥24h): Many compounds, especially crystalline ones, require a significant amount of time to reach true thermodynamic equilibrium. Shorter incubation times may lead to an underestimation of solubility.[8]

-

Temperature Control (37 ± 1 °C): For biopharmaceutical applications, solubility is determined at physiological temperature to be relevant to in vivo conditions.

-

pH Verification: The pH of the buffer must be checked before and after the experiment, as the dissolution of an acidic or basic compound can alter it, leading to erroneous results.

-

Phase Separation: Filtration or centrifugation is required to separate the saturated solution from the undissolved solid before analysis. The choice of filter is critical to avoid compound adsorption.

-

Validated Analytical Method: A specific and validated method (e.g., HPLC-UV) is crucial for accurately quantifying the dissolved compound concentration without interference from impurities or degradants.

Step-by-Step Methodology:

-

Preparation:

-

Prepare aqueous buffers at a minimum of three pH values within the physiological range (e.g., pH 1.2, 4.5, and 6.8).

-

Prepare a series of 2 mL glass vials for each solvent/buffer system to be tested (n=3 replicates per condition).

-

-

Compound Addition:

-

Add an excess amount of this compound to each vial. A visual excess of solid material should be present after initial mixing.

-

Add 1.0 mL of the respective solvent/buffer to each vial.

-

-

Equilibration:

-

Seal the vials securely.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled chamber set to 37 ± 1 °C.

-

Agitate the samples for at least 24 hours to ensure equilibrium is reached. It is advisable to take time points (e.g., 24h, 48h) to confirm that the concentration has plateaued.[6]

-

-

Sample Processing (Phase Separation):

-

Allow the vials to stand undisturbed in the 37 °C chamber for a short period to allow larger particles to settle.

-

Withdraw an aliquot of the supernatant and filter it through a low-binding 0.45 µm filter (e.g., PTFE or PVDF) into a clean vial for analysis. Discard the first few drops of filtrate to saturate any binding sites on the filter.

-

-

Analysis:

-

Quantify the concentration of the dissolved compound in the filtrate using a pre-validated HPLC-UV or LC-MS/MS method against a standard curve prepared in the same solvent matrix.

-

Measure the final pH of the remaining suspension to ensure it has not deviated significantly from the initial pH.

-

-

Data Reporting:

-

Report the solubility as the mean ± standard deviation of the replicate measurements in mg/mL or µg/mL.

-

Protocol 2: Kinetic Solubility Assay (High-Throughput Method)

This protocol measures the solubility of a compound upon its precipitation from a concentrated organic stock solution (typically DMSO) into an aqueous buffer. It reflects the solubility under non-equilibrium conditions and is useful for rapidly assessing compounds in early discovery.[1]

Causality Behind Experimental Choices:

-

DMSO Stock: High-throughput screening libraries are almost universally maintained in DMSO. This method mimics the process of adding a compound to an aqueous bioassay.[7]

-

Short Incubation (1-2h): This method is designed to be fast. The 1-2 hour time point provides a snapshot of the compound's tendency to precipitate under assay-like conditions.[1]

-

Nephelometry/UV: These plate-based detection methods allow for rapid, automated measurement. Nephelometry detects light scattered by precipitated particles, while UV quantifies the remaining dissolved compound after filtration.

Step-by-Step Methodology:

-

Preparation:

-

Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Fill the wells of a 96-well microplate with the desired aqueous buffer (e.g., PBS, pH 7.4).

-

-

Compound Addition:

-

Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer in the wells to achieve the desired final concentration (e.g., 100 µM). The final DMSO concentration should be kept low (e.g., ≤1%) to minimize co-solvent effects.

-

-

Incubation:

-

Seal the plate and shake for 1-2 hours at room temperature or 37 °C.[1]

-

-

Analysis (Direct UV Method):

-

After incubation, transfer the contents of the wells to a 96-well filter plate (e.g., 0.45 µm PVDF).

-

Filter the solution into a fresh 96-well UV-compatible plate via centrifugation or vacuum.

-

Measure the UV absorbance of the filtrate at the compound's λmax.

-

-

Data Calculation:

-